molecular formula C14H20ClNO2S B497825 4-chloro-N-cyclohexyl-2,5-dimethylbenzenesulfonamide CAS No. 899247-35-9

4-chloro-N-cyclohexyl-2,5-dimethylbenzenesulfonamide

Cat. No.: B497825
CAS No.: 899247-35-9
M. Wt: 301.8g/mol
InChI Key: BNEPIUYGNZGXOO-UHFFFAOYSA-N
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Description

4-Chloro-N-cyclohexyl-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chlorine (at position 4), methyl groups (positions 2 and 5), and a sulfonamide group linked to a cyclohexyl moiety. This compound belongs to a class of sulfonamides with diverse applications in pharmaceuticals, agrochemicals, and material science due to their tunable electronic and steric properties. For example, 4-chloro-2,5-dimethylbenzenesulfonyl chloride (CAS 88-49-3) is a key precursor, with a molecular weight of 239.12 and a melting point of 48–50°C . Reacting this sulfonyl chloride with cyclohexylamine would yield the target compound, as seen in analogous sulfonamide syntheses .

Properties

IUPAC Name

4-chloro-N-cyclohexyl-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2S/c1-10-9-14(11(2)8-13(10)15)19(17,18)16-12-6-4-3-5-7-12/h8-9,12,16H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEPIUYGNZGXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-N-cyclohexyl-2,5-dimethylbenzenesulfonamide typically involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Chemical Reactions Analysis

4-chloro-N-cyclohexyl-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

4-chloro-N-cyclohexyl-2,5-dimethylbenzenesulfonamide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclohexyl-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Substituents on the Benzene Ring

  • 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide (CAS 219689-73-3): Features a 2,5-dimethylphenyl group on the sulfonamide nitrogen. Its molecular formula is C₁₄H₁₄ClNO₂S (MW ~295.5 g/mol). The aromatic substituents enhance steric bulk compared to the cyclohexyl group in the target compound .
  • 4-Chloro-3-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide (CAS 327060-12-8): A nitro group (electron-withdrawing) and a conjugated cyclohexadienone moiety introduce unique reactivity, such as susceptibility to reduction or nucleophilic attack .

N-Substituent Variations

  • (E)-N-[2-(3,5-Di-tert-butyl-2-hydroxy-benzylideneamino)cyclohexyl]-4-methyl-benzenesulfonamide: A Schiff base-linked cyclohexyl group introduces chelating capabilities for metal coordination, unlike the simple cyclohexyl group in the target compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
4-Chloro-N-cyclohexyl-2,5-dimethylbenzenesulfonamide C₁₄H₁₉ClNO₂S (estimated) ~300.5 (estimated) Cl, 2×CH₃, N-cyclohexyl Not reported
4-Chloro-2,5-dimethylbenzenesulfonyl chloride C₈H₈Cl₂O₂S 239.12 Cl, 2×CH₃, SO₂Cl 48–50
4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide C₁₄H₁₄ClNO₂S 295.5 Cl, 2×CH₃, N-(2,5-dimethylphenyl) Not reported
4-Chloro-N-isopropyl-2,5-dimethoxybenzenesulfonamide C₁₁H₁₆ClNO₄S 293.77 Cl, 2×OCH₃, N-isopropyl Not reported
  • Solubility : Cyclohexyl groups (lipophilic) likely reduce aqueous solubility compared to methoxy- or nitro-substituted analogs .
  • Stability : Chlorine and methyl groups (electron-withdrawing and donating, respectively) balance electronic effects, enhancing stability compared to nitro-substituted derivatives .

Biological Activity

4-Chloro-N-cyclohexyl-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative with notable biological activities. This compound is part of a broader class of sulfonamides that have been studied for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, experimental findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H18ClN1O2S1. The compound features a sulfonamide group (-SO2NH-) attached to a chlorinated aromatic ring and a cyclohexyl substituent. The presence of the chlorine atom and the cyclohexyl group may influence its biological activity by altering its interaction with biological targets.

The biological activity of sulfonamides often involves inhibition of specific enzymes or pathways. For this compound, the proposed mechanisms include:

  • Enzyme Inhibition : Sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria. This inhibition leads to bacteriostatic effects.
  • Protein Interactions : The sulfonamide moiety can interact with amino acid residues in proteins, potentially affecting their function and stability.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound has varying degrees of effectiveness against different bacterial pathogens.

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential use in treating inflammatory conditions.

Case Studies

  • In Vivo Study on Inflammation : A study conducted on rat models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating its anti-inflammatory properties.
  • Anticancer Potential : Preliminary studies have indicated that this compound may inhibit the proliferation of certain cancer cell lines (e.g., MCF-7 breast cancer cells) at concentrations ranging from 10 to 50 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameBiological ActivityMIC (µg/mL)
4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamideModerate antibacterial32
N-(cyclohexyl)-4-methylbenzenesulfonamideLow antibacterial>100
N-(phenyl)-4-chlorobenzenesulfonamideHigh antibacterial16

This table illustrates that while some related compounds exhibit significant antibacterial activity, others may be less effective.

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